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Limitations of the MIRACLE trial for Balcinrenone

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Compound of Interest		
Compound Name:	Balcinrenone	
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Balcinrenone Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Balcinrenone**. The information is based on publicly available data from clinical trials, including the MIRACLE trial.

Frequently Asked Questions (FAQs)

Q1: What is **Balcinrenone** and what is its mechanism of action?

Balcinrenone (formerly AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] It is being investigated for the treatment of chronic kidney disease (CKD) and heart failure (HF).[1][3] Its mechanism of action involves binding to the MR, which induces a unique protein conformation distinct from that of traditional MR antagonists.[1] This may alter the receptor's interaction with transcriptional co-activators, potentially providing organ protection with a reduced risk of hyperkalemia compared to conventional MRAs.[1]

Q2: What were the key objectives of the MIRACLE trial?

The MIRACLE trial was a phase 2b study designed to assess the efficacy and safety of **Balcinrenone** in combination with dapagliflozin in patients with heart failure and chronic kidney disease.[4][5] The primary endpoint was the relative change in the urinary albumin-to-creatinine ratio (UACR) from baseline to week 12.[4]



Q3: What were the main limitations of the MIRACLE trial?

The primary limitation of the MIRACLE trial was its premature termination due to slow recruitment.[4][5][6] This resulted in a smaller than planned sample size, which significantly limited the statistical power and the interpretability of the results.[4][5] Consequently, the trial did not demonstrate a statistically significant reduction in UACR in the **Balcinrenone** plus dapagliflozin groups compared to the dapagliflozin plus placebo group.[4][5]

Q4: Were there any safety concerns identified in the MIRACLE trial?

The MIRACLE trial raised some potential safety considerations. There were possible dose-dependent increases in serum potassium levels, a known risk associated with MR antagonists. [4][5] Additionally, a reduction in the estimated glomerular filtration rate (eGFR) was observed in the highest dose group.[4][5] Hyperkalemia led to treatment discontinuation in two participants receiving the **Balcinrenone** combination therapy.[4][5]

Troubleshooting Guide



Issue Encountered	Potential Cause	Recommended Action
Unexpected increase in serum potassium levels (Hyperkalemia)	Dose-dependent effect of Balcinrenone.	Monitor serum potassium levels closely, especially when using higher doses. Consider dose reduction or discontinuation based on clinical guidelines. The MIRACLE trial showed dose- dependent increases in potassium.[4][5]
Decrease in estimated glomerular filtration rate (eGFR)	Potential renal hemodynamic effect of Balcinrenone, particularly at higher doses.	Monitor renal function regularly. The MIRACLE trial observed a reduced eGFR in the highest dose group.[4][5]
Lack of significant reduction in UACR in experimental models	The therapeutic effect may not be apparent in short-duration studies or with the specific model used. The MIRACLE trial's short duration and limited sample size may have contributed to the lack of a statistically significant effect.[4]	Consider longer-term studies and ensure adequate statistical power in experimental designs.
Difficulty in replicating preclinical organ protection findings in clinical settings	The translation from preclinical models to human pathophysiology can be complex. The unique MR modulation by Balcinrenone may have different downstream effects in humans.	Carefully select patient populations and endpoints for clinical studies. The MIRACLE trial's results highlight the challenge of translating preclinical promise to clinical efficacy.[4][5]

Quantitative Data Summary

Table 1: Key Baseline Characteristics of the MIRACLE Trial Population



Characteristic	Value
Number of Participants	133
Age (mean)	Not explicitly stated, but were adults
Ejection Fraction	<60%
eGFR	≥30 to ≤60 ml/min/1.73 m ²
UACR	≥30 to <3000 mg/g
Source: MIRACLE Trial Data[4][5]	

Table 2: Summary of Primary Efficacy Endpoint in the MIRACLE Trial

Treatment Group	Change in UACR from Baseline to Week 12	Statistical Significance
Balcinrenone (15, 50, or 150 mg/day) + Dapagliflozin (10 mg/day)	Not significantly different from placebo	Not statistically significant
Dapagliflozin (10 mg/day) + Placebo	-	-
Source: MIRACLE Trial Data[4] [5]		

Table 3: Key Safety Findings in the MIRACLE Trial



Adverse Event	Balcinrenone + Dapagliflozin Group	Dapagliflozin + Placebo Group
Hyperkalemia leading to discontinuation	2 participants	0 participants
Reduced eGFR	Observed in the highest dose group	Not specified
Source: MIRACLE Trial Data[4] [5]		

Experimental Protocols

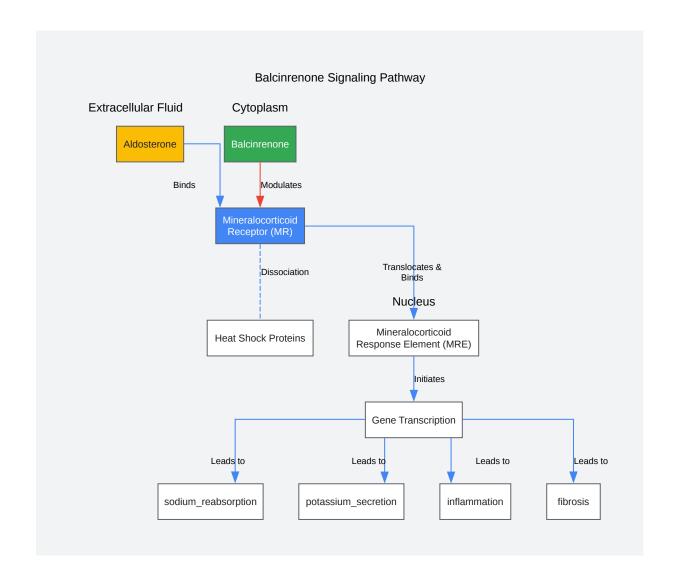
MIRACLE Trial Methodology

The MIRACLE trial was a phase 2b, randomized, double-blind, placebo-controlled study.[4][5]

- Participants: 133 adults with symptomatic heart failure, an ejection fraction of less than 60%, an eGFR between 30 and 60 ml/min/1.73 m², and a UACR between 30 and 3000 mg/g were randomized.[4][5]
- Intervention: Participants were assigned to receive one of three doses of Balcinrenone (15, 50, or 150 mg/day) in combination with dapagliflozin (10 mg/day), or dapagliflozin (10 mg/day) plus a placebo.[4][5]
- Duration: The treatment period was 12 weeks.[4][5]
- Primary Endpoint: The primary outcome measured was the relative change in UACR from the beginning of the study to the 12-week mark.[4]

Visualizations

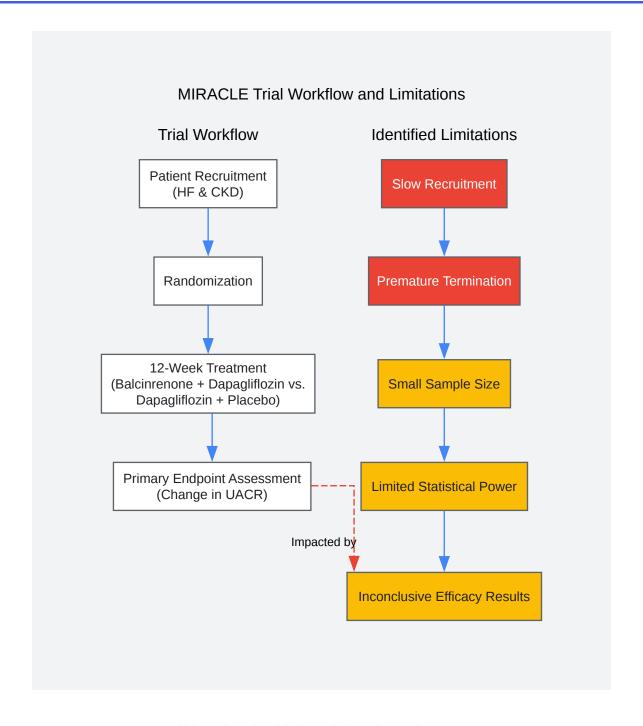




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Caption: Simplified signaling pathway of the Mineralocorticoid Receptor and the modulatory effect of **Balcinrenone**.





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Caption: Logical flow of the MIRACLE trial and the cascading impact of its primary limitation.

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